molecular formula C14H13N3OS B3108644 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 16763-15-8

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B3108644
CAS No.: 16763-15-8
M. Wt: 271.34 g/mol
InChI Key: DSICKTQWQGVROG-UHFFFAOYSA-N
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Description

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a methoxy group at the 6th position, a pyridin-3-ylmethyl group attached to the nitrogen atom, and an amine group at the 2nd position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminothiophenol with 3-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization to form the benzothiazole ring. The methoxy group can be introduced through methylation using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death . The presence of the pyridin-3-ylmethyl group enhances its binding affinity and selectivity towards cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with an acetamide group instead of an amine.

    6-methoxy-N-(pyridin-3-ylmethyl)pyridin-3-amine: Lacks the benzothiazole ring, having a simpler structure.

Uniqueness

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its specific combination of functional groups and its ability to interact with tubulin, making it a potent anticancer agent. Its structural features provide a balance between hydrophobic and hydrophilic properties, enhancing its solubility and bioavailability .

Properties

IUPAC Name

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-4-5-12-13(7-11)19-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSICKTQWQGVROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222668
Record name 6-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16763-15-8
Record name 6-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16763-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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